Doxercalciferol-D3
Overview
Description
Doxercalciferol-D3, also known as 1α-hydroxyergocalciferol, is a synthetic analog of vitamin D2. It is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxercalciferol-D3 is synthesized through a series of chemical reactions starting from ergocalciferol (vitamin D2). The key step involves the hydroxylation of ergocalciferol to produce 1α-hydroxyergocalciferol. This process typically requires the use of specific reagents and catalysts under controlled conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves multiple steps, including purification and quality control measures to ensure the final product meets pharmaceutical standards. The production methods are designed to be efficient and cost-effective while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Doxercalciferol-D3 undergoes several types of chemical reactions, including:
Hydroxylation: The primary reaction involved in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule.
Substitution: Reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Hydroxylation: Typically involves the use of oxidizing agents and catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major product formed from these reactions is 1α,25-dihydroxyvitamin D2, which is the active form of this compound .
Scientific Research Applications
Doxercalciferol-D3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of vitamin D analogs.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Industry: Utilized in the pharmaceutical industry for the development of vitamin D-related therapies.
Mechanism of Action
Doxercalciferol-D3 exerts its effects by being metabolized to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and parathyroid glands. The VDR complex then interacts with DNA to regulate the expression of genes involved in calcium and phosphate homeostasis. This regulation helps maintain proper levels of calcium and phosphate in the blood, which is crucial for bone health and other physiological functions .
Comparison with Similar Compounds
Alfacalcidol (1α-hydroxyvitamin D3): Another synthetic analog of vitamin D, used for similar therapeutic purposes.
Calcitriol (1α,25-dihydroxyvitamin D3): The active form of vitamin D3, used in the treatment of various conditions related to calcium metabolism.
Uniqueness: Doxercalciferol-D3 is unique in its specific hydroxylation pattern, which allows it to be metabolized into an active form that effectively regulates parathyroid hormone levels without causing excessive calcium buildup in the blood. This makes it a safer option for patients with chronic kidney disease compared to other vitamin D analogs .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1/i5D2,12D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-ZKEOFIQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)O)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-32-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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